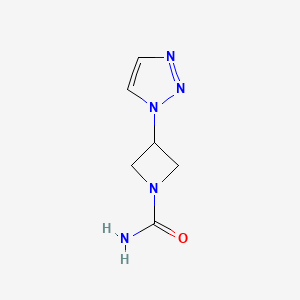

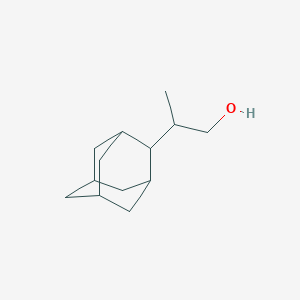

![molecular formula C15H16N2O4S B2399335 (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864975-70-2](/img/structure/B2399335.png)

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives are known for their wide spectrum of pharmacologic effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .

Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives has been reported in several studies . For instance, one study reported the synthesis of benzo[d]thiazol derivatives through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives, including “this compound”, is characterized by the presence of phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .Chemical Reactions Analysis

Benzo[d]thiazol derivatives can undergo various chemical reactions. For example, they can participate in a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 .Applications De Recherche Scientifique

Pharmacological Evaluation of Benzothiazole Derivatives

Benzothiazole derivatives, including compounds structurally related to "(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide", have been extensively studied for their potential as therapeutic agents. The focus of research has been on developing alternative antioxidant and anti-inflammatory agents. These studies highlight the importance of benzothiazole analogues as lead molecules for the design and development of new drugs targeting various conditions such as cancer, inflammation, and viral infections.

Antioxidant and Anti-inflammatory Applications

A notable study by Raut et al. (2020) explored the synthesis of benzofused thiazole derivatives and evaluated their in vitro antioxidant and anti-inflammatory activities. The compounds exhibited potential antioxidant activity against reactive species and showed distinct anti-inflammatory activity compared to standard references. This research suggests that benzofused thiazole derivatives, by virtue of their structural characteristics, could serve as interesting templates for evaluating new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Structural and Synthetic Insights

The chemistry of benzothiazole and its derivatives is also a significant area of study, focusing on their synthesis, structural properties, and potential applications beyond pharmacology. Research in this area aims to expand the understanding of benzothiazole's versatility as a core structure for developing new compounds with varied biological activities.

Importance in Medicinal Chemistry

The review by Bhat and Belagali (2020) emphasizes the benzothiazole scaffold's importance in medicinal chemistry, noting its presence in compounds with a wide range of pharmacological activities. The unique structural features of benzothiazole derivatives make them central to the synthesis of bioactive molecules with lesser toxic effects, highlighting the scaffold's rapid development in medicinal chemistry (Bhat & Belagali, 2020).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit inhibitory activity against ptp1b, a protein tyrosine phosphatase involved in insulin signaling .

Mode of Action

It’s known that similar compounds can interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins .

Biochemical Pathways

Related compounds have been shown to affect the insulin signaling pathway by inhibiting ptp1b .

Result of Action

Related compounds have been shown to exhibit anti-hyperglycemic efficacy in streptozotocin-induced diabetic wistar rats .

Propriétés

IUPAC Name |

N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-19-7-6-17-11-4-2-3-5-13(11)22-15(17)16-14(18)12-10-20-8-9-21-12/h2-5,10H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCMVMWELHSBAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2SC1=NC(=O)C3=COCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

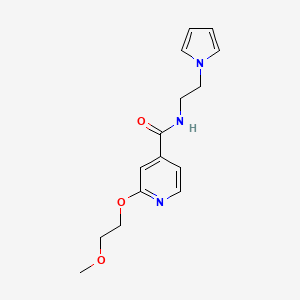

![Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2399254.png)

![5-Phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2399255.png)

![N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2399257.png)

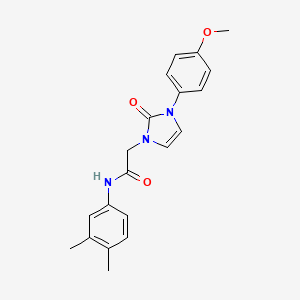

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2399262.png)

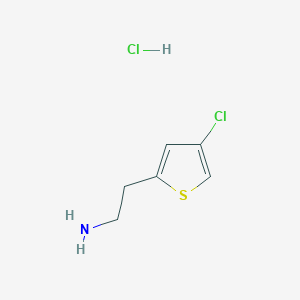

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-ol;hydrochloride](/img/structure/B2399265.png)

![Ethyl 4-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2399268.png)

![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2399270.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2399273.png)

![9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2399274.png)